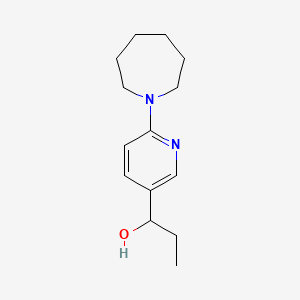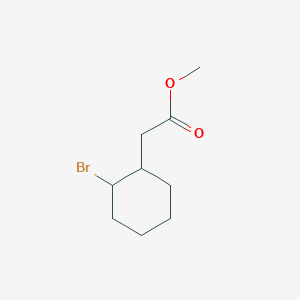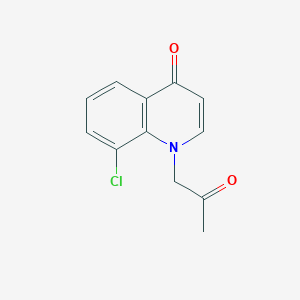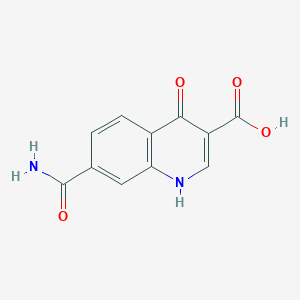
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an azepane group and a propanol chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a secondary amine and an alcohol functional group. These structural features make it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azepane moiety.
Attachment of the Propanol Chain: The final step involves the addition of a propanol chain to the pyridine ring, which can be achieved through a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with receptors or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The propanol chain may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Azepan-1-yl)pyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a propanol chain.
3-(6-(Pyrimidin-2-ylmethyl)-1,4-diazepan-1-yl)propan-1-ol: Contains a pyrimidine ring and a diazepane group.
3-(Pyrrolidin-1-yl)propan-1-ol: Features a pyrrolidine ring instead of an azepane group.
Uniqueness: 1-(6-(Azepan-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyridine ring, azepane group, and propanol chain, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[6-(azepan-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-2-13(17)12-7-8-14(15-11-12)16-9-5-3-4-6-10-16/h7-8,11,13,17H,2-6,9-10H2,1H3 |
InChI-Schlüssel |
SFYRMPKSQTWHEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1)N2CCCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)

![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)
![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)





